2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one
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Overview
Description
2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one is a complex organic compound featuring a dihydropyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one can be achieved through multicomponent reactions, such as the tandem Knoevenagel–Michael protocol. This method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically include the use of a suitable solvent and controlled temperature to facilitate the formation of the desired product.
Industrial Production Methods: Multicomponent reactions are favored for their efficiency, reduced waste, and high atom economy .
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It can be utilized in the study of biological pathways and interactions.
Industry: The compound may be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness: 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one is unique due to its specific dihydropyran ring system and the presence of both oxo and phenylethenyl groups
Properties
IUPAC Name |
2-[(6-oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGGCMIUTMKVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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